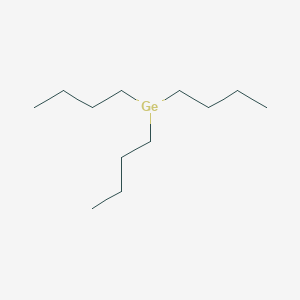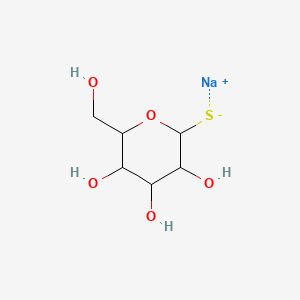
Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranose, 1-thio-, monosodium salt: is a chemical compound with the molecular formula C6H11NaO5S. It is a derivative of glucose where a thiol group replaces the hydroxyl group at the first carbon position. This compound is known for its unique reactivity due to the presence of the thiol group, which allows it to participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate typically involves the reaction of glucose with a thiol reagent under controlled conditions. One common method is the reaction of glucose with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to form the thiol derivative. The reaction is carried out in an aqueous medium at a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: Alpha-D-Glucopyranose, 1-thio-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Alpha-D-Glucopyranose, 1-thio-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying thiol-based reactions and mechanisms.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate involves its reactivity due to the thiol group. The thiol group can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity allows it to modify the activity of these targets, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Alpha-D-Glucopyranose: The parent compound, differing by the presence of a hydroxyl group instead of a thiol group.
Beta-D-Glucopyranose: An isomer with a different configuration at the anomeric carbon.
1,4-Dithio-alpha-D-glucopyranose: A compound with two thiol groups at positions 1 and 4.
Uniqueness: Alpha-D-Glucopyranose, 1-thio-, monosodium salt is unique due to the presence of the thiol group, which imparts distinct reactivity and properties compared to its hydroxyl-containing counterparts. This uniqueness makes it valuable in various chemical and biological applications, particularly in studying thiol-based reactions and mechanisms.
属性
CAS 编号 |
62778-20-5 |
|---|---|
分子式 |
C6H11NaO5S |
分子量 |
218.21 g/mol |
IUPAC 名称 |
sodium;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI 键 |
VKPBZIVFRYLHPT-WYRLRVFGSA-M |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Na+] |
规范 SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)
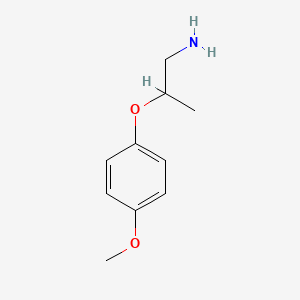
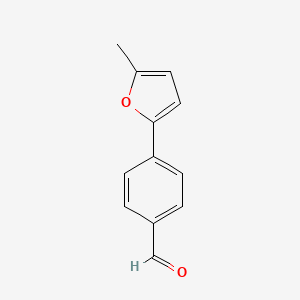
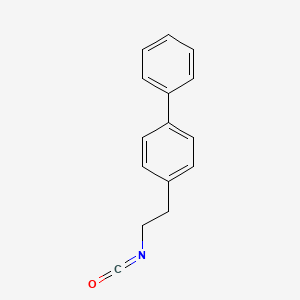

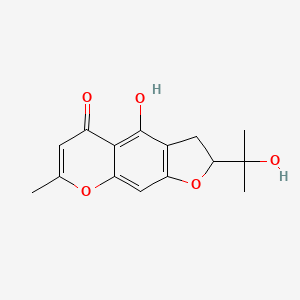
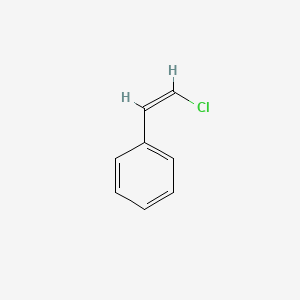
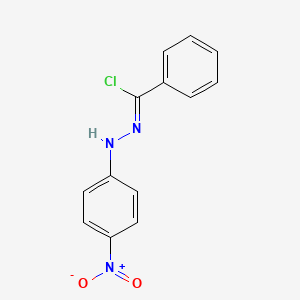
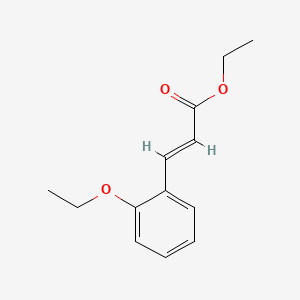
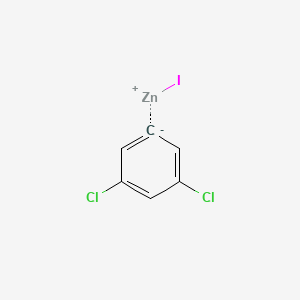
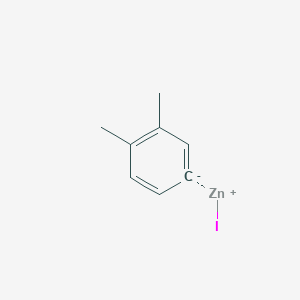
![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)
